molecular formula C25H30O5 B1238913 Rhinacanthin C

Rhinacanthin C

Cat. No.: B1238913
M. Wt: 410.5 g/mol
InChI Key: CEPGYONTKGWENW-QIGLBIQCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Rhinacanthin C is a naphthoquinone isolated from Rhinacanthus nasutus and has been shown to exhibit antiviral activity. It has a role as a metabolite, an antiviral agent and an antineoplastic agent. It is a carboxylic ester, an enol, an enoate ester and a hydroxy-1,4-naphthoquinone.

Scientific Research Applications

1. Diabetes Management

Rhinacanthin C shows potential in managing diabetes. A study found it ameliorated hyperglycemia, hyperlipidemia, and pancreatic destruction in diabetic rats. It also enhanced glucose uptake and improved pancreatic function, suggesting its potential as an agent for alleviating pancreatic complications in diabetes (Adam et al., 2016).

2. Bone Health

A study on osteoclast differentiation and bone resorption revealed that this compound inhibits these processes. It suppresses RANKL-induced NFATc1 expression and interferes with several signaling pathways, leading to reduced osteoclast formation and bone resorption. This indicates its potential therapeutic application in treating abnormal bone lysis during inflammatory bone resorption (Tomomura et al., 2015).

3. Anticancer Properties

This compound has shown antiproliferative activity against various cancer cell lines. It has been effective in vitro against cervical, prostate, and bladder carcinoma cells and demonstrated in vivo antiproliferative activity in sarcoma-bearing mice. Its antiproliferative properties suggest potential application in cancer treatment (Gotoh et al., 2004).

4. Parkinson's Disease Treatment

In a study on Parkinson's disease, this compound showed significant improvement in motor symptoms in treated mice. It enhanced antioxidant levels and restored neurotransmitter levels in the brain, indicating its effectiveness in treating Parkinson's symptoms (Saleem et al., 2021).

5. Antidiabetic Nephropathy

This compound showed a protective effect against diabetic nephropathy in rats. It reduced renal oxidative stress markers and pro-inflammatory cytokines, suggesting its potential as a supplement for preventing diabetic nephropathy (Zhao et al., 2019).

6. Antimicrobial Activity

This compound has been found to have antimicrobial activities against various bacteria, including Streptococcus mutans and Staphylococcus aureus. Its bactericidal and bacteriostatic activities make it a candidate for antimicrobial treatments (Puttarak et al., 2010).

Properties

Molecular Formula

C25H30O5

Molecular Weight

410.5 g/mol

IUPAC Name

[3-(1-hydroxy-3,4-dioxonaphthalen-2-yl)-2,2-dimethylpropyl] (2E,6E)-2,6-dimethylocta-2,6-dienoate

InChI

InChI=1S/C25H30O5/c1-6-16(2)10-9-11-17(3)24(29)30-15-25(4,5)14-20-21(26)18-12-7-8-13-19(18)22(27)23(20)28/h6-8,11-13,26H,9-10,14-15H2,1-5H3/b16-6+,17-11+

InChI Key

CEPGYONTKGWENW-QIGLBIQCSA-N

Isomeric SMILES

C/C=C(\C)/CC/C=C(\C)/C(=O)OCC(C)(C)CC1=C(C2=CC=CC=C2C(=O)C1=O)O

SMILES

CC=C(C)CCC=C(C)C(=O)OCC(C)(C)CC1=C(C2=CC=CC=C2C(=O)C1=O)O

Canonical SMILES

CC=C(C)CCC=C(C)C(=O)OCC(C)(C)CC1=C(C2=CC=CC=C2C(=O)C1=O)O

Synonyms

3-(1-hydroxy-3,4-dioxo-3,4-dihydro-2-naphthalenyl)-2,2-dimethylpropyl (2E,6E)-2,6-dimethyl-2,6-octadienoate
rhinacanthin C
rhinacanthin-C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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